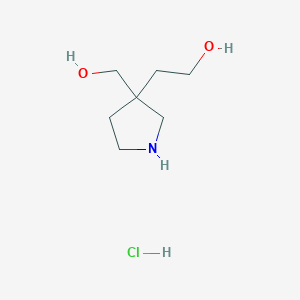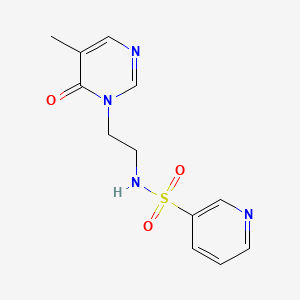
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MRS2578 and belongs to the class of pyridine sulfonamide compounds.
作用机制
MRS2578 exerts its pharmacological effects by selectively blocking the P2Y1 and P2Y6 receptors. These receptors are activated by extracellular nucleotides, such as ATP and ADP, and play a crucial role in various physiological processes. By blocking these receptors, MRS2578 inhibits the downstream signaling pathways, leading to a reduction in the biological effects mediated by these receptors.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects in different experimental models. In platelets, MRS2578 inhibits ADP-induced aggregation and secretion, indicating its potential role in preventing thrombosis. In immune cells, MRS2578 inhibits the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, suggesting its potential role in modulating the immune response. In cancer cells, MRS2578 inhibits cell proliferation and migration, indicating its potential role in cancer therapy.
实验室实验的优点和局限性
MRS2578 has several advantages and limitations for lab experiments. One of the significant advantages is its high selectivity and potency towards P2Y1 and P2Y6 receptors, making it an ideal tool for investigating the role of these receptors in different biological processes. However, one of the limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
MRS2578 has several potential future directions for scientific research. One of the significant areas of research is its role in cancer therapy. MRS2578 has been shown to inhibit cancer cell proliferation and migration, indicating its potential as a therapeutic agent for cancer. Another potential future direction is its role in modulating the immune response. MRS2578 has been shown to inhibit the release of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and bioavailability of MRS2578, which can affect its potential clinical applications.
Conclusion:
In conclusion, MRS2578 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its role in purinergic signaling, and its pharmacological effects have been investigated in different experimental models. MRS2578 has several advantages and limitations for lab experiments, and it has several potential future directions for scientific research.
合成方法
MRS2578 can be synthesized using various methods, including the reaction between 3-chloropyridine and 2-amino-5-methyl-6-oxypyrimidine in the presence of a base. Another method involves the reaction between 3-chloropyridine and 2-amino-5-methyl-6-oxypyrimidine-4-carboxylic acid, followed by the addition of sulfonamide.
科学研究应用
MRS2578 has been extensively studied for its potential applications in different fields of scientific research. One of the significant areas of research is its role in purinergic signaling. Purinergic signaling is a fundamental mechanism in various physiological processes, including neurotransmission, platelet aggregation, and immune response. MRS2578 acts as a potent and selective antagonist of P2Y1 and P2Y6 receptors, which are involved in purinergic signaling. This compound has been used to investigate the role of P2Y1 and P2Y6 receptors in various biological processes, including platelet activation, inflammation, and cancer.
属性
IUPAC Name |
N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-10-7-14-9-16(12(10)17)6-5-15-20(18,19)11-3-2-4-13-8-11/h2-4,7-9,15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCLZLNMEMAHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

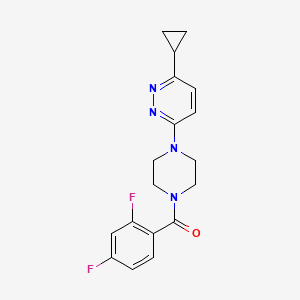
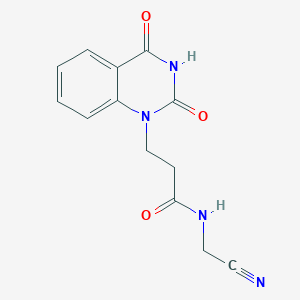
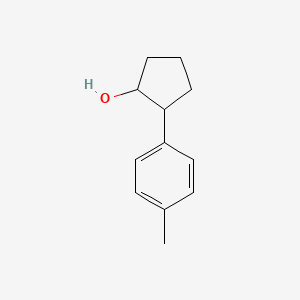
![6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2811261.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2811263.png)
![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)
![6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2811267.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2811268.png)
![Dispiro[2.0.34.13]octan-6-ylmethanamine](/img/structure/B2811270.png)
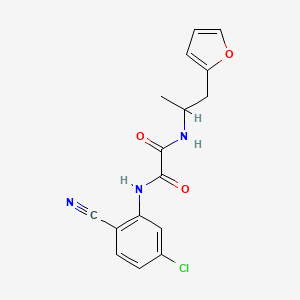
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2811274.png)
![ethyl 4-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2811277.png)
